molecular formula C17H15N5O B5082274 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B5082274
M. Wt: 305.33 g/mol
InChI Key: CESQSFBBZWGTRH-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the known activities of its functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with 4-(1H-tetrazol-1-yl)benzaldehyde under acidic conditions to form the desired methanone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring is known for its ability to mimic carboxylate groups, which can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinoline: A simpler analog without the tetrazole ring.

    4-(1H-tetrazol-1-yl)benzaldehyde: A precursor in the synthesis of the target compound.

    Quinoline derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is unique due to the presence of both dihydroisoquinoline and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(21-10-9-13-3-1-2-4-15(13)11-21)14-5-7-16(8-6-14)22-12-18-19-20-22/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQSFBBZWGTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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